N-(3-CHLORO-4-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chloromethoxyphenyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The chloromethoxyphenyl group is then introduced via a substitution reaction, followed by the attachment of the sulfanylacetamide moiety through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, scale-up processes may involve continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-CHLORO-4-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the activation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-4-METHOXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
- N-(5-CHLORO-2-METHOXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
- N-(3-CHLORO-4-METHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
Uniqueness
Compared to these similar compounds, N-(3-CHLORO-4-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE stands out due to its unique triazoloquinazoline core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O4S/c1-11-23-20-13-8-17(30-3)18(31-4)9-15(13)25-21(27(20)26-11)32-10-19(28)24-12-5-6-16(29-2)14(22)7-12/h5-9H,10H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHAWERIJNAEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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